molecular formula C14H12FN3 B7471949 2-[(3-Fluorophenyl)methyl-methylamino]pyridine-3-carbonitrile

2-[(3-Fluorophenyl)methyl-methylamino]pyridine-3-carbonitrile

Cat. No. B7471949
M. Wt: 241.26 g/mol
InChI Key: YAHOCOYNFIVMHU-UHFFFAOYSA-N
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Description

2-[(3-Fluorophenyl)methyl-methylamino]pyridine-3-carbonitrile is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been the subject of several studies and researches due to its unique properties and potential benefits.

Mechanism of Action

The mechanism of action of 2-[(3-Fluorophenyl)methyl-methylamino]pyridine-3-carbonitrile is not fully understood. However, it is believed that this compound exerts its antitumor activity by inhibiting the growth of cancer cells and inducing apoptosis. It is also believed that this compound exerts its antibacterial activity by inhibiting the growth of bacteria and disrupting their cell membrane.
Biochemical and Physiological Effects:
2-[(3-Fluorophenyl)methyl-methylamino]pyridine-3-carbonitrile has been found to exhibit several biochemical and physiological effects. This compound has been found to inhibit the activity of several enzymes involved in the growth and proliferation of cancer cells. It has also been found to induce the production of reactive oxygen species, which can cause oxidative damage to cancer cells. Additionally, this compound has been found to disrupt bacterial cell membranes, leading to cell death.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(3-Fluorophenyl)methyl-methylamino]pyridine-3-carbonitrile in lab experiments include its potent antitumor and antibacterial activity, which can help in the development of new cancer and antibacterial therapies. However, the limitations of using this compound in lab experiments include its complex synthesis method and potential toxicity.

Future Directions

Several future directions can be explored with regards to 2-[(3-Fluorophenyl)methyl-methylamino]pyridine-3-carbonitrile. These include the development of new cancer and antibacterial therapies based on this compound, the exploration of its potential as a drug delivery system, and the investigation of its potential as a diagnostic tool for cancer and bacterial infections. Additionally, further studies can be conducted to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of 2-[(3-Fluorophenyl)methyl-methylamino]pyridine-3-carbonitrile is a complex process that involves several steps. The first step involves the reaction of 3-fluorobenzylamine with 2-chloronicotinonitrile in the presence of a base such as potassium carbonate. This reaction results in the formation of 2-[(3-Fluorophenyl)methylamino]pyridine-3-carbonitrile. The second step involves the reaction of the intermediate product with methylamine in the presence of a catalyst such as palladium on carbon. This reaction results in the formation of 2-[(3-Fluorophenyl)methyl-methylamino]pyridine-3-carbonitrile.

Scientific Research Applications

2-[(3-Fluorophenyl)methyl-methylamino]pyridine-3-carbonitrile has been the subject of several scientific studies and researches due to its potential therapeutic applications. This compound has been found to exhibit potent antitumor activity against various cancer cell lines. It has also been found to exhibit antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

2-[(3-fluorophenyl)methyl-methylamino]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN3/c1-18(10-11-4-2-6-13(15)8-11)14-12(9-16)5-3-7-17-14/h2-8H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHOCOYNFIVMHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=CC=C1)F)C2=C(C=CC=N2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Fluorophenyl)methyl-methylamino]pyridine-3-carbonitrile

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